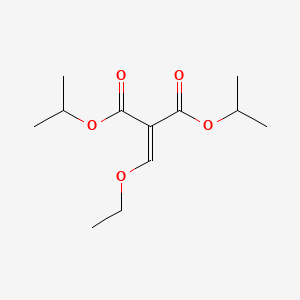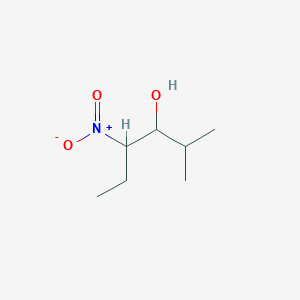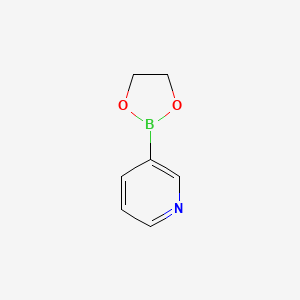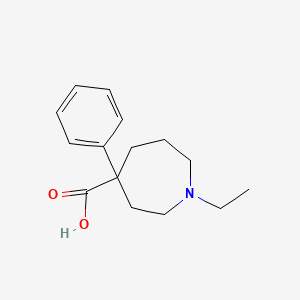![molecular formula C7H6BrN3 B14000970 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction proceeds through a series of steps including condensation, cyclization, and bromination . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine N-oxides or reduction to remove the bromine atom.
Cyclization: The amine group at the 7-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, imidazo[1,2-a]pyridine N-oxides, and fused ring systems .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of luminescent materials and sensors.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and amine substitutions.
3-Chloro-1H-imidazo[1,2-a]pyridine-7-amine: Similar structure with a chlorine atom instead of bromine.
1H-imidazo[1,2-a]pyridine-7-amine: Lacks the bromine atom at the 3-position.
Uniqueness
The presence of the bromine atom at the 3-position and the amine group at the 7-position makes 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine unique. These functional groups enhance its reactivity and allow for the formation of a wide range of derivatives. Additionally, the bromine atom can be easily substituted, providing a versatile platform for chemical modifications .
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
5-bromoimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H,9H2 |
InChI-Schlüssel |
CUJDYBRPBBPTIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC(=CC2=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)


![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)

![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)

